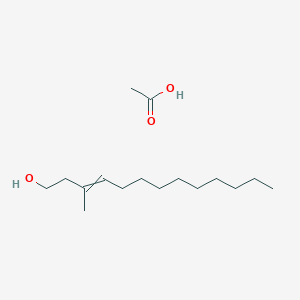![molecular formula C23H30O B14353073 3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one CAS No. 91795-68-5](/img/structure/B14353073.png)
3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one is an organic compound that belongs to the class of ketones This compound is characterized by its unique structure, which includes a biphenyl group substituted with a pentyl chain and a methyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a biphenyl compound is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, where the biphenyl group is introduced through a coupling reaction, followed by the addition of the pentyl and methyl groups. The use of palladium or platinum catalysts can enhance the efficiency of these reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ketone group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-pentanone: A ketone with a similar structure but lacking the biphenyl group.
4-Methyl-1-pentanol: An alcohol with a similar carbon backbone but different functional groups.
1-Pentanol: A primary alcohol with a similar carbon chain length.
Uniqueness
3-Methyl-1-(4’-pentyl[1,1’-biphenyl]-4-yl)pentan-1-one is unique due to the presence of the biphenyl group, which imparts specific chemical properties and potential applications not found in simpler ketones or alcohols. The biphenyl group enhances the compound’s hydrophobicity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
91795-68-5 |
|---|---|
Formule moléculaire |
C23H30O |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
3-methyl-1-[4-(4-pentylphenyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C23H30O/c1-4-6-7-8-19-9-11-20(12-10-19)21-13-15-22(16-14-21)23(24)17-18(3)5-2/h9-16,18H,4-8,17H2,1-3H3 |
Clé InChI |
HJMZULWJMXKRMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


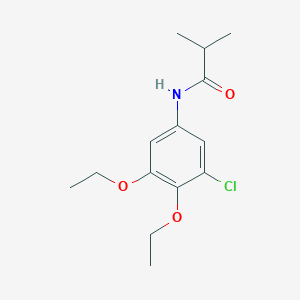

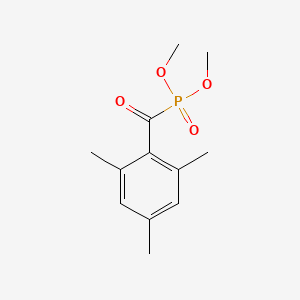

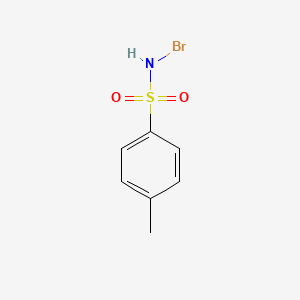
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)

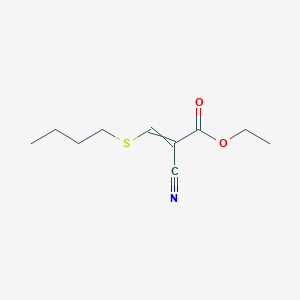
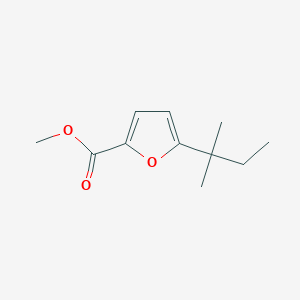
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
